
3-(4-piperazin-1-ylbutyl)-1H-indole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-piperazin-1-ylbutyl)-1H-indole-5-carbonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound has a piperazine moiety attached to the indole ring, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-piperazin-1-ylbutyl)-1H-indole-5-carbonitrile typically involves the reaction of an indole derivative with a piperazine derivative. One common method is the nucleophilic substitution reaction where the indole derivative is reacted with a piperazine derivative in the presence of a suitable base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-piperazin-1-ylbutyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the indole ring.
Reduction: Formation of reduced derivatives of the piperazine moiety.
Substitution: Formation of substituted indole or piperazine derivatives.
Scientific Research Applications
3-(4-piperazin-1-ylbutyl)-1H-indole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-piperazin-1-ylbutyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, such as serotonin and dopamine receptors, leading to various pharmacological effects . The indole ring can also interact with enzymes and other proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one: Known for its antioxidant and central nervous system activities.
tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Used in the synthesis of various biologically active compounds.
N-(4-(4-(3-chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide: Studied for its potential as a PET radioligand.
Uniqueness
3-(4-piperazin-1-ylbutyl)-1H-indole-5-carbonitrile is unique due to its specific combination of the indole and piperazine moieties, which can enhance its pharmacological properties and make it a valuable compound for drug development and scientific research.
Properties
Molecular Formula |
C17H22N4 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-(4-piperazin-1-ylbutyl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C17H22N4/c18-12-14-4-5-17-16(11-14)15(13-20-17)3-1-2-8-21-9-6-19-7-10-21/h4-5,11,13,19-20H,1-3,6-10H2 |
InChI Key |
YWBYYVAHAWQUDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCCC2=CNC3=C2C=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


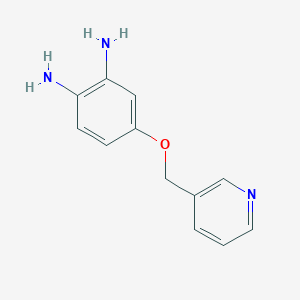

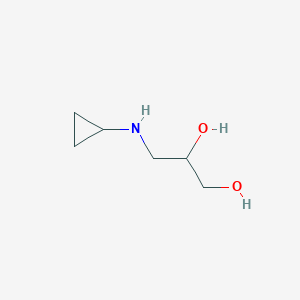

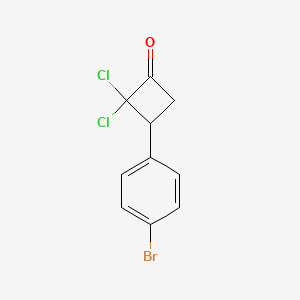
![1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile](/img/structure/B13868230.png)
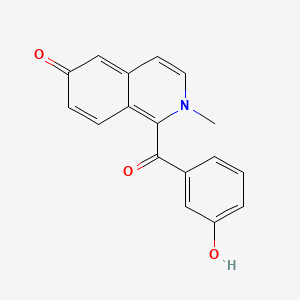
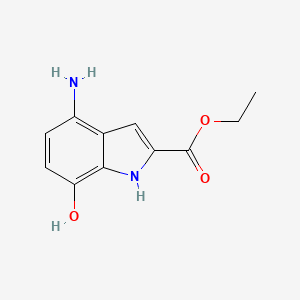
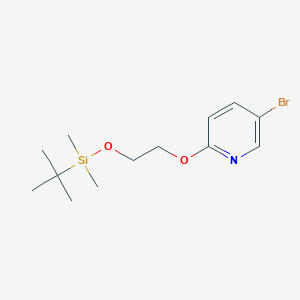
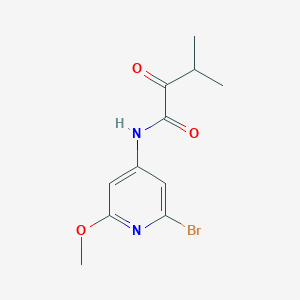
![2-(6-(Pyridin-3-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13868265.png)
![1,1-Dimethylethyl {2-[(2-methylphenyl)amino]ethyl}carbamate](/img/structure/B13868282.png)
![2-[2-Chloro-4-[(2,2,7,7-tetramethyl-6-oxa-1-azabicyclo[3.1.1]heptan-4-yl)methoxy]phenoxy]-6-pyrimidin-4-ylbenzonitrile](/img/structure/B13868288.png)

